molecular formula C23H16O3 B11401562 5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11401562
M. Wt: 340.4 g/mol
InChI Key: VEPRGUIRLOTUEA-UHFFFAOYSA-N
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Description

5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and material science. The structure of this compound consists of a furochromene core with an ethyl group at the 5-position and a naphthyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can be achieved through multicomponent reactions involving 2-naphthol as a key starting material. The electron-rich aromatic framework of 2-naphthol allows it to participate in various organic transformations, leading to the formation of the desired furochromene scaffold . One common synthetic route involves the use of Lawesson’s reagent to replace the oxygen atom in the furochromene system with a sulfur atom, followed by further modifications .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale multicomponent reactions under controlled conditions. The use of heterogeneous Brønsted acid catalysts under solvent-free conditions has been reported to be effective for the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one include other furochromenes and naphthyl-substituted heterocycles, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the furochromene core with the ethyl and naphthyl substituents.

Properties

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

5-ethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H16O3/c1-2-14-10-23(24)26-22-12-21-19(11-18(14)22)20(13-25-21)17-8-7-15-5-3-4-6-16(15)9-17/h3-13H,2H2,1H3

InChI Key

VEPRGUIRLOTUEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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